N-(2-methylphenyl)morpholine-4-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylphenyl)morpholine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10-4-2-3-5-11(10)13-12(15)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZYHQUIDLRKEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357470 | |
| Record name | N-(2-methylphenyl)morpholine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5577-42-4 | |
| Record name | N-(2-methylphenyl)morpholine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Diversification of N 2 Methylphenyl Morpholine 4 Carboxamide
Retrosynthetic Disconnection Strategies for N-(2-methylphenyl)morpholine-4-carboxamide
Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnection points are evident: the amide bond and the bonds within the morpholine (B109124) ring.
Disconnection of the Amide Bond: The most straightforward retrosynthetic step is the cleavage of the C(O)-N bond of the amide. This disconnection is strategically sound as numerous methods exist for forming amide bonds. nih.gov This leads to two key synthons: a morpholine-based component and a 2-methylaniline (o-toluidine) derivative. These synthons correspond to the following potential starting materials:
Morpholine and 2-methylphenyl isocyanate.
Morpholine-4-carbonyl chloride and 2-methylaniline.
Morpholine and an activated carboxylic acid derivative of 2-methylaniline.
Disconnection of the Morpholine Ring: The morpholine heterocycle itself can be disconnected. A common strategy involves cleaving the C-N and C-O bonds, leading back to a 1,2-amino alcohol precursor. chemrxiv.org This approach is particularly useful for building substituted or complex morpholine rings. acs.orgnih.gov The key precursor identified through this disconnection is N-(2-hydroxyethyl)-2-methylaniline, which could then be cyclized to form the N-aryl morpholine core before the final carboxamide formation step. A further disconnection of this precursor would lead to 2-methylaniline and an appropriate two-carbon electrophile like ethylene (B1197577) oxide or a 2-haloethanol.
Figure 1: Retrosynthetic analysis of this compound, showing the primary disconnection of the amide bond and secondary disconnections within the morpholine ring.Established Synthetic Routes to this compound
The synthesis of this compound can be achieved by first constructing the morpholine ring and then forming the amide bond, or by building the morpholine ring onto a pre-functionalized aniline (B41778) derivative.
The formation of the amide linkage is a cornerstone of organic synthesis. bohrium.com For the target molecule, the most direct method involves the reaction of morpholine with a reactive derivative of 2-methylaniline. A well-documented procedure for a similar compound, N-phenylmorpholine-4-carboxamide, involves reacting phenyl isocyanate with morpholine in the presence of a base like triethylamine (B128534). nih.gov This approach is highly efficient and proceeds under mild conditions.
Alternative strategies rely on the use of coupling reagents to facilitate the reaction between a carboxylic acid and an amine. ucl.ac.uk These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Full Name | Byproducts |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Tetramethylurea, HOAt |
| T3P | n-Propylphosphonic acid anhydride | Phosphonic acids |
| CDI | 1,1'-Carbonyldiimidazole | Imidazole, CO₂ |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Substituted urea |
Another established method is the conversion of a carboxylic acid to a more reactive acyl halide, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride. semanticscholar.orgyoutube.com The resulting acyl chloride readily reacts with an amine to form the amide. For synthesizing the target molecule, this would involve reacting morpholine with 2-methylbenzoyl chloride, which is not the correct intermediate. The correct approach would be reacting 2-methylaniline with morpholine-4-carbonyl chloride.
The morpholine heterocycle is a common motif in pharmacologically active compounds. nih.govchemrxiv.org Numerous synthetic strategies have been developed for its construction, which can be adapted for the synthesis of precursors to this compound.
A prevalent method is the cyclization of N-substituted diethanolamine (B148213) derivatives, often via dehydration with a strong acid. Another common approach involves the reaction of a primary amine with two equivalents of a 2-haloethanol. More modern and versatile methods include:
Annulation of 1,2-Amino Alcohols : This involves reacting a 1,2-amino alcohol with a reagent containing a leaving group alpha to a carbonyl, such as chloroacetyl chloride. chemrxiv.org This is followed by reduction of the resulting amide.
Intramolecular Cyclization : Pd-catalyzed Wacker-type aerobic oxidative cyclization of alkenes can form the morpholine ring. organic-chemistry.org Similarly, boron trifluoride etherate can mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes. organic-chemistry.org
Synthesis from N-Propargylamines : These versatile building blocks can undergo cycloisomerization reactions catalyzed by metals like platinum, silver, or gold to form functionalized morpholines. researchgate.net
Ring Opening of Oxazetidines : Strained heterocycles like 2-tosyl-1,2-oxazetidine can react with nucleophiles, leading to the formation of the morpholine ring structure. nih.govacs.org
Sustainable and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign processes. researchgate.net Key principles of green chemistry include high atom economy, the use of less hazardous solvents, and the development of catalytic rather than stoichiometric reactions. bohrium.comucl.ac.uk
For amide bond synthesis, green approaches focus on avoiding the use of stoichiometric coupling reagents that generate significant waste. bohrium.comucl.ac.uk Direct amidation of carboxylic acids with amines is a highly desirable but challenging transformation. Catalytic methods using boric acid have been developed for this purpose, often under solvent-free conditions. semanticscholar.orgresearchgate.net Other green methods include microwave-assisted synthesis from thioesters, which can accelerate reaction times and improve yields. rsc.org
In the construction of the morpholine ring, a notable green advancement is the use of ethylene sulfate (B86663) to react with 1,2-amino alcohols. organic-chemistry.orgchemrxiv.orgchemrxiv.org This one or two-step, redox-neutral protocol uses inexpensive reagents and avoids toxic substances like chloroacetyl chloride and the need for metal hydride reductions. chemrxiv.orgorganic-chemistry.org This method is scalable and utilizes greener solvents. organic-chemistry.org
Catalytic Systems for the Preparation of this compound and its Analogues
Catalysis is central to efficient and sustainable organic synthesis. Various catalytic systems can be employed in the synthesis of the target compound and its derivatives.
For Amide Bond Formation: Transition metal catalysis offers powerful tools for creating amide bonds with high atom economy. bohrium.com
Direct Carbamoylation: A combination of nickel and photoredox catalysis allows for the direct carbamoylation of (hetero)aryl bromides at room temperature. nih.gov This radical cross-coupling approach could potentially be used to couple a morpholine-based carbamoyl (B1232498) radical precursor with 2-bromotoluene.
Reductive Transamidation: Boron-based catalysts like B₂(OH)₄ can mediate the reaction between N-acyl benzotriazoles and nitro compounds in water. organic-chemistry.org
Dehydrogenative Coupling: Ruthenium pincer complexes have been used for the direct amidation of alcohols and amines, releasing H₂ as the only byproduct. bohrium.com
For Morpholine Ring Synthesis:
Palladium Catalysis: A Pd(DMSO)₂(TFA)₂ catalyst system enables the Wacker-type aerobic oxidative cyclization of N-allylethanolamines to form morpholines. organic-chemistry.org
Iron Catalysis: Iron(III) salts can catalyze the diastereoselective synthesis of substituted morpholines from 1,2-amino ethers or 1,2-hydroxy amines that contain an allylic alcohol. organic-chemistry.org
Lewis Acid Catalysis: Lewis acids such as boron trifluoride etherate can promote the intramolecular hydroalkoxylation of unsaturated amines to yield morpholine structures. organic-chemistry.org
Table 2: Selected Catalytic Systems in Synthesis
| Reaction Type | Catalyst System | Substrates | Key Advantage |
| Direct Carbamoylation | Nickel / Photoredox | Aryl Bromides, Dihydropyridines | Mild conditions, functional group tolerance. nih.gov |
| Wacker-type Cyclization | Pd(DMSO)₂(TFA)₂ | N-alkenylamines | Aerobic, oxidative cyclization. organic-chemistry.org |
| Hydroalkoxylation | Boron Trifluoride Etherate | Nitrogen-tethered alkenes | Forms various ring sizes. organic-chemistry.org |
| Green Morpholine Synthesis | tBuOK (base) | 1,2-amino alcohols, Ethylene Sulfate | Redox-neutral, avoids toxic reagents. organic-chemistry.org |
Total Synthesis Considerations for Complex this compound Derivatives
The synthesis of more complex derivatives of this compound, such as those found in natural products or designed for medicinal chemistry libraries, requires careful strategic planning. acs.orgresearchgate.net Key considerations include the introduction of stereocenters and the compatibility of functional groups throughout the synthetic sequence.
The concept of Systematic Chemical Diversity (SCD) guides the expansion of scaffolds like morpholine through controlled regiochemical and stereochemical variations. acs.orgnih.gov This approach has been used to create collections of methyl-substituted morpholines starting from enantiomerically pure amino acids and amino alcohols. acs.org
When planning the total synthesis of a complex derivative, the choice of when to install the various fragments is crucial. For instance, a chiral, substituted morpholine ring could be synthesized first, using methods that control stereochemistry, such as an asymmetric transfer hydrogenation to create a chiral 3-substituted morpholine from an aminoalkyne substrate. organic-chemistry.org The pre-formed chiral morpholine would then be coupled to the 2-methylphenyl moiety in a final amide formation step.
Alternatively, a complex, functionalized 2-methylaniline derivative could be prepared first. The morpholine ring would then be constructed onto this advanced intermediate. This might involve a Pd-catalyzed carboamination reaction to form the heterocyclic ring. e3s-conferences.org The choice of strategy depends on the availability of starting materials and the desire to minimize protecting group manipulations and ensure high stereochemical fidelity.
Advanced Spectroscopic and Structural Elucidation of N 2 Methylphenyl Morpholine 4 Carboxamide
High-Resolution Nuclear Magnetic Resonance Spectroscopy of N-(2-methylphenyl)morpholine-4-carboxamide
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed.
Predicted ¹H NMR Spectral Data:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-methylphenyl group, the methyl protons, and the protons of the morpholine (B109124) ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic Protons (C₆H₄) | 6.7 - 8.2 | Multiplet | The ortho, meta, and para protons on the phenyl ring will exhibit complex splitting patterns due to spin-spin coupling. |
| Morpholine Protons (-CH₂-N-) | 2.8 - 3.0 | Multiplet | These protons are adjacent to the nitrogen atom of the carboxamide linkage. |
| Morpholine Protons (-CH₂-O-) | 3.8 - 4.2 | Multiplet | These protons are adjacent to the oxygen atom within the morpholine ring. |
| Methyl Protons (-CH₃) | 2.2 - 2.3 | Singlet | The methyl group on the phenyl ring will appear as a sharp singlet. |
| Amide Proton (-NH-) | Variable | Broad Singlet | The chemical shift of the amide proton is highly dependent on solvent and concentration. |
Predicted ¹³C NMR Spectral Data:
The carbon-13 NMR spectrum would complement the proton NMR data, providing information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~160 - 170 |
| Aromatic Carbons (C₆H₄) | ~110 - 140 |
| Morpholine Carbons (-CH₂-N-) | ~40 - 50 |
| Morpholine Carbons (-CH₂-O-) | ~65 - 75 |
| Methyl Carbon (-CH₃) | ~15 - 25 |
Application of Multi-Dimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to determine the three-dimensional structure, a suite of 2D NMR experiments would be essential.
2D-COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. nih.gov Cross-peaks in a COSY spectrum would confirm the connectivity between adjacent protons in the 2-methylphenyl ring and within the morpholine ring. For instance, it would show correlations between the different methylene (B1212753) protons of the morpholine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. bldpharm.comresearchgate.net Each cross-peak in the HSQC spectrum would link a proton signal to its attached carbon signal, allowing for the definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. nih.govamericanelements.com HMBC is crucial for establishing the connectivity between different parts of the molecule, such as the link between the morpholine ring and the 2-methylphenyl group via the carboxamide linkage. For example, correlations would be expected between the amide proton and the carbonyl carbon, as well as between the morpholine protons adjacent to the nitrogen and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. bldpharm.com NOESY data provides critical information for determining the preferred conformation of the molecule in solution, including the relative orientation of the 2-methylphenyl group with respect to the morpholine ring.
Solid-State NMR Spectroscopy for Conformational Analysis of this compound
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their solid, crystalline form. researchgate.netscielo.org.mx Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions. Techniques such as magic-angle spinning (MAS) are employed to obtain higher resolution spectra. scielo.org.mx
For this compound, ssNMR could be used to:
Determine the number of crystallographically independent molecules in the asymmetric unit by observing the number of distinct sets of resonances.
Probe the conformation of the morpholine ring (e.g., chair, boat) in the solid state.
Analyze the torsion angles that define the orientation of the 2-methylphenyl group relative to the carboxamide plane.
Investigate the presence of different polymorphic forms, as they would likely exhibit different ssNMR spectra. scielo.org.mx
X-ray Crystallography and Single Crystal Diffraction Analysis of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly documented, the crystal structure of the closely related N-phenylmorpholine-4-carboxamide provides a strong basis for predicting its structural features. nih.gov
Predicted Crystal Data for this compound (based on N-phenylmorpholine-4-carboxamide): nih.gov
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.1 |
| b (Å) | ~15.8 |
| c (Å) | ~8.5 |
| β (°) | ~104 |
| V (ų) | ~1045 |
| Z | 4 |
In the predicted structure, the morpholine ring would likely adopt a chair conformation. The urea-type moiety is expected to be nearly planar. A key structural feature would be the dihedral angle between the plane of the 2-methylphenyl ring and the plane of the carboxamide group.
Crystal Packing Motifs and Intermolecular Interactions in this compound
The crystal packing of this compound is anticipated to be governed by a network of intermolecular interactions. Based on the analysis of N-phenylmorpholine-4-carboxamide, the following interactions are likely to be significant: nih.gov
N-H···O Hydrogen Bonds: The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions are expected to link the molecules into chains or other supramolecular motifs.
C-H···O and C-H···π Interactions: Weaker interactions, such as those between the C-H bonds of the morpholine or methylphenyl groups and the carbonyl oxygen or the aromatic ring, can also play a role in stabilizing the crystal lattice.
Polymorphism and Co-crystallization Studies of this compound
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in those with conformational flexibility and multiple hydrogen bonding sites like carboxamides. nih.govrsc.org Different polymorphs can exhibit distinct physical properties. Investigating the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and evaporation rates) and analyzing the resulting crystals using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of interest. Co-crystals of this compound could be formed with other molecules (co-formers) that can participate in complementary intermolecular interactions, potentially leading to new solid forms with tailored properties.
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Tautomeric Investigations of this compound
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is sensitive to its conformation and intermolecular interactions.
Predicted FT-IR and Raman Spectral Data:
The FT-IR and Raman spectra of this compound would display characteristic bands corresponding to the various functional groups present in the molecule. While specific spectra are not available, data from related morpholine and carboxamide-containing compounds can be used for prediction. scielo.org.mxresearchgate.netresearchgate.net
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretch | 3200 - 3400 | Strong | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | Strong |
| C=O Stretch (Amide I) | 1630 - 1680 | Very Strong | Medium |
| N-H Bend (Amide II) | 1510 - 1570 | Strong | Weak |
| C-N Stretch (Amide III) | 1200 - 1300 | Medium | Medium |
| C-O-C Stretch (Ether) | 1050 - 1150 | Strong | Medium |
Conformational and Tautomeric Investigations:
Vibrational spectroscopy can be a powerful tool for studying the conformational landscape of this compound. For example, the position of the Amide I and Amide II bands can be sensitive to the strength of hydrogen bonding and the conformation around the amide bond. By comparing the spectra of the compound in different states (e.g., solid vs. solution) or under varying conditions (e.g., temperature, pressure), changes in conformation can be detected. scielo.org.mxscielo.org.mxsmf.mx
Tautomerism, the existence of two or more interconvertible structural isomers that differ in the position of a proton, is a possibility for carboxamides, although the amide tautomer is generally much more stable than the imidic acid tautomer. Vibrational spectroscopy could potentially detect the presence of a minor tautomeric form under specific conditions, as it would give rise to a distinct set of vibrational bands (e.g., O-H and C=N stretching vibrations).
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment of this compound
The molecular structure of this compound lacks any stereogenic centers or elements of planar or axial chirality. The molecule does not possess a chiral plane or a center of asymmetry. Consequently, it is an achiral compound. As such, it does not exhibit optical activity and, therefore, techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy, which are used to study chiral molecules, are not applicable for its stereochemical analysis.
Mass Spectrometry (HRMS, MS/MS) for Fragmentation Pathway Elucidation and Isotopic Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) provides the high-accuracy mass measurement required for the determination of the elemental composition of this compound. Tandem Mass Spectrometry (MS/MS) is instrumental in elucidating its structural features through controlled fragmentation.
The chemical formula for this compound is C12H16N2O2. The exact mass (monoisotopic mass) of this compound can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O).
Table 1: Theoretical Isotopic Distribution for the Molecular Ion [M]⁺
| Isotope Formula | Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₁₂H₁₆N₂O₂ | 220.1212 | 100.00 |
| ¹³CC₁₁H₁₆N₂O₂ | 221.1245 | 13.27 |
| C₁₂¹³CH₁₅H₁₆N₂O₂ | 221.1276 | 0.19 |
| C₁₂H₁₆¹⁵NN¹⁴O₂ | 221.1182 | 0.74 |
| C₁₂H₁₆N₂¹⁸O¹⁶O | 222.1255 | 0.41 |
This is a theoretical table based on natural isotopic abundances.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule typically forms a molecular ion [M]⁺ or a protonated molecule [M+H]⁺, respectively. The fragmentation of this precursor ion in an MS/MS experiment provides insight into the molecule's connectivity.
A plausible fragmentation pathway initiated by the loss of the morpholine ring is a dominant process. This is often observed as a characteristic neutral loss or the formation of a stable fragment ion. The bond between the carbonyl carbon and the morpholine nitrogen is a likely site for initial cleavage.
Table 2: Plausible MS/MS Fragmentation of [M+H]⁺ for this compound
| Fragment Ion (m/z) | Proposed Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 221.1285 | [C₁₂H₁₇N₂O₂]⁺ | Protonated molecule [M+H]⁺ |
| 134.0651 | [C₈H₈NO]⁺ | Cleavage of the morpholine-carbonyl bond, loss of morpholine |
| 106.0648 | [C₇H₈N]⁺ | Decarbonylation of the m/z 134 fragment |
| 91.0542 | [C₇H₇]⁺ | Tropylium (B1234903) ion, rearrangement from the tolyl group |
Note: The m/z values are theoretical exact masses for the proposed fragment ions and would be confirmed by HRMS analysis.
The fragmentation pattern typically reveals the presence of the 2-methylphenyl group and the morpholine-4-carboxamide (B177924) moiety. The initial fragmentation often involves the cleavage of the amide bond, leading to ions corresponding to the tolyl isocyanate radical cation or the morpholine cation. Further fragmentation of the tolyl-containing fragment can lead to the loss of CO, and subsequent rearrangements can produce the stable tropylium ion at m/z 91.
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of N 2 Methylphenyl Morpholine 4 Carboxamide
Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety of N-(2-methylphenyl)morpholine-4-carboxamide
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The morpholine-4-carboxamide (B177924) group and the methyl group attached to the phenyl ring are both activating and ortho-, para-directing. However, the steric hindrance from the ortho-methyl group and the bulky morpholine-4-carboxamide group can influence the regioselectivity of these reactions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The conditions for such reactions, including the choice of reagents and temperature, would need to be carefully controlled to achieve desired substitution patterns and avoid potential side reactions.
While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided search results, general principles of organic chemistry suggest that the substitution will likely occur at the positions para to the methyl and morpholine-4-carboxamide groups, if sterically accessible.
Nucleophilic Reactivity and Substitution at the Carboxamide Functionality of this compound
The carboxamide functionality in this compound presents a site for nucleophilic attack. The carbonyl carbon is electrophilic and can be targeted by various nucleophiles.
Hydrolysis: Under acidic or basic conditions, the carboxamide can undergo hydrolysis to yield morpholine (B109124) and N-(2-methylphenyl)amine. This reaction involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon, followed by the cleavage of the carbon-nitrogen bond.
Aminolysis: Reaction with other amines can lead to transamidation, where the morpholine moiety is replaced by another amine. For example, reacting this compound with ethylenediamine (B42938) can produce N-(2-aminoethyl)-N'-(2-methylphenyl)urea. A related synthesis involves the reaction of N-phenoxycarbonylmorpholine with ethylenediamine to produce N-(2-aminoethyl)-4-morpholinecarboxamide. chemicalbook.com
Reduction: The carboxamide group can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH4) to the corresponding amine, N-(2-methylphenyl)methylmorpholine.
The table below summarizes the expected outcomes of nucleophilic substitution reactions at the carboxamide functionality.
| Reaction Type | Reagents | Product(s) |
| Hydrolysis (Acidic) | H₃O⁺, heat | Morpholine, 2-Methylanilinium salt |
| Hydrolysis (Basic) | OH⁻, heat | Morpholine, 2-Methylaniline |
| Aminolysis | R₂NH, heat | N,N-Disubstituted-N'-(2-methylphenyl)urea, Morpholine |
| Reduction | LiAlH₄, then H₂O | N-((2-Methylphenyl)methyl)morpholine |
Ring-Opening and Ring-Closing Reactions Involving the Morpholine Core of this compound
The morpholine ring is generally stable; however, under certain conditions, it can undergo ring-opening reactions. These reactions typically require harsh conditions or specific reagents that can cleave the ether or amine linkages within the ring. For instance, treatment with strong acids at high temperatures could potentially lead to the cleavage of the C-O bond.
Conversely, ring-closing reactions to form the morpholine ring are a common synthetic strategy. A general method involves the S(N)2-type ring opening of activated aziridines or azetidines with haloalcohols, followed by a base-mediated intramolecular ring closure. nih.gov While this describes the formation of the morpholine ring, it provides insight into the types of reactions that could potentially be reversed under specific conditions to open the ring.
Photochemical Reactivity of this compound
The photochemical reactivity of this compound is not extensively documented in the provided search results. However, compounds containing aromatic rings and amide functionalities can undergo various photochemical transformations. Potential reactions could include photo-Fries rearrangement of the amide, or photochemical cleavage of the C-N or C-O bonds within the morpholine ring, especially in the presence of photosensitizers. The presence of the methyl group on the phenyl ring could also influence the photochemical behavior. Further research would be necessary to fully elucidate the photochemical degradation pathways and products of this specific compound.
Thermal Degradation Pathways of this compound
The thermal stability of morpholine and its derivatives has been studied, particularly in the context of their use in CO2 capture. Morpholine itself is considered to be relatively thermally stable, with significant degradation occurring at temperatures above 150°C. aiche.orgresearchgate.net The degradation rate is influenced by factors such as temperature and the presence of CO2. aiche.orgresearchgate.net
For this compound, thermal degradation would likely involve the cleavage of the weakest bonds in the molecule. The amide bond and the C-N bonds of the morpholine ring are potential sites for thermal decomposition. The degradation products could include morpholine, 2-methylaniline, and various smaller molecules resulting from the fragmentation of the rings. Studies on the thermal degradation of morpholine have shown that it is more stable than other amines like monoethanolamine (MEA). hw.ac.uk
The following table outlines the potential thermal degradation behavior of this compound based on studies of related compounds.
| Condition | Observation | Potential Degradation Products |
| High Temperature (>150°C) | Decomposition | Morpholine, 2-Methylaniline, CO₂, and other fragments |
| Presence of CO₂ | Increased degradation rate | Carbamate-related degradation products |
Oxidation and Reduction Chemistry of this compound
Oxidation: The morpholine ring in this compound can be oxidized. The nitrogen atom of the morpholine ring is a potential site for oxidation, which could lead to the formation of an N-oxide. Strong oxidizing agents could potentially open the morpholine ring. The phenyl ring can also be oxidized under harsh conditions, although the presence of the deactivating carboxamide group might offer some protection.
Reduction: The aromatic phenyl ring can be reduced to a cyclohexyl ring under catalytic hydrogenation conditions (e.g., using H₂ and a metal catalyst like Rhodium or Ruthenium). As mentioned earlier, the carboxamide group can be reduced to an amine using strong reducing agents like LiAlH₄.
The table below summarizes the potential oxidation and reduction reactions.
| Reaction Type | Reagents | Potential Product(s) |
| Oxidation (N-oxidation) | m-CPBA or H₂O₂ | This compound N-oxide |
| Reduction (Aromatic Ring) | H₂, Rh/C or Ru/C | N-(2-methylcyclohexyl)morpholine-4-carboxamide |
| Reduction (Carboxamide) | LiAlH₄, then H₂O | N-((2-Methylphenyl)methyl)morpholine |
Theoretical and Computational Investigations of N 2 Methylphenyl Morpholine 4 Carboxamide
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction of N-(2-methylphenyl)morpholine-4-carboxamide
Quantum chemical calculations are fundamental tools for investigating the molecular properties of this compound at the atomic level. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are employed to predict the molecule's geometric and electronic structure. DFT, particularly using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), has been effectively used for structural and chemical analyses of related morpholine (B109124) carboxamide compounds. researchgate.net These calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule.
The optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For instance, in analogous N-phenylmorpholine-4-carboxamide, the morpholine ring is known to adopt a stable chair conformation, and the central urea-type moiety (–NH–C(=O)–N–) is nearly planar. nih.govnih.gov Similar structural features are expected for this compound. Following optimization, various electronic properties can be calculated to predict the molecule's reactivity. The distribution of electron density, for example, can be visualized using Molecular Electrostatic Potential (MEP) maps, which identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful technique used to understand charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.netresearchgate.net
Molecular Orbital Analysis of this compound
Molecular orbital (MO) theory provides deep insights into the chemical reactivity and electronic transitions of a molecule. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, making it an indicator of its nucleophilic character. Conversely, the LUMO's energy relates to the ability to accept electrons, indicating electrophilic character. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap implies the molecule is more polarizable and more reactive. researchgate.net From the HOMO and LUMO energies, global reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness can be derived to quantify the molecule's reactive tendencies. These parameters are crucial for predicting how this compound will behave in chemical reactions.
Table 1: Hypothetical Calculated Electronic Properties of this compound
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.25 | LUMO-HOMO energy difference, indicating chemical stability |
| Ionization Potential (I) | 6.50 | Energy required to remove an electron (-EHOMO) |
| Electron Affinity (A) | 1.25 | Energy released upon gaining an electron (-ELUMO) |
| Global Hardness (η) | 2.63 | Resistance to change in electron distribution ((I-A)/2) |
Prediction of Spectroscopic Parameters for this compound
Computational methods are extensively used to predict spectroscopic parameters, which serve as a powerful tool for structural confirmation. Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. The process involves computing the harmonic vibrational frequencies at the optimized geometry of the molecule. These calculated frequencies often require scaling to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. researchgate.net The analysis of these spectra, often aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of vibrational modes to specific functional groups within the molecule. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These calculations provide theoretical values that, when compared with experimental spectra, help confirm the molecular structure and assign specific signals to the corresponding nuclei. For this compound, key vibrational modes would include the N-H stretch, C=O stretch of the amide, C-N stretches, and aromatic C-H vibrations. mdpi.com
Table 2: Hypothetical Calculated vs. Typical Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Functional Group | Calculated Frequency (Scaled) | Typical Experimental Range |
|---|---|---|---|
| N-H Stretching | Amide N-H | 3420 | 3500–3300 |
| C-H Stretching (Aromatic) | Aromatic C-H | 3085 | 3100–3000 |
| C-H Stretching (Aliphatic) | Morpholine & Methyl CH₂, CH₃ | 2960 | 3000–2850 |
| C=O Stretching | Amide C=O | 1660 | 1680–1630 |
| N-H Bending / C-N Stretching | Amide II | 1525 | 1570–1515 |
Conformational Landscape Exploration of this compound using Molecular Mechanics and Dynamics
The biological activity and chemical properties of a flexible molecule like this compound are governed by its three-dimensional structure and conformational preferences. The molecule possesses several rotatable bonds: the C-N bond linking the phenyl group to the amide, the C-N bond of the amide to the morpholine ring, and the internal flexibility of the morpholine ring itself. Exploring this conformational landscape is crucial for understanding its behavior.
Molecular Mechanics (MM) provides a rapid method to perform a systematic conformational search, identifying various low-energy minima on the potential energy surface. This is followed by more rigorous geometry optimization of the identified conformers using quantum chemical methods. The morpholine ring itself is known to exist primarily in a chair conformation, but axial (Chair-Ax) and equatorial (Chair-Eq) orientations of the substituent on the nitrogen atom are possible, with the equatorial conformer often being more stable. nih.gov Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time at a given temperature. MD can reveal the pathways of conformational interconversion and the relative populations of different conformers, providing a more complete picture of the molecule's flexibility and structural preferences in a simulated physiological environment.
Computational Elucidation of Reaction Mechanisms involving this compound
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, potential reactions include amide hydrolysis, oxidation, or substitution reactions. DFT calculations can be used to map the entire reaction pathway from reactants to products. This involves locating and characterizing the structures of transition states (TS), which are the highest energy points along the reaction coordinate.
By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. This theoretical approach allows for the comparison of different possible reaction pathways to determine the most favorable one. For example, the mechanism of acid- or base-catalyzed hydrolysis of the amide bond can be investigated by modeling the explicit interaction with catalytic species and solvent molecules to understand the step-by-step process of bond breaking and formation.
In Silico Ligand-Target Interactions: Molecular Docking and Dynamics (Emphasis on general chemical interactions)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. mdpi.com This method is crucial for understanding the potential biological activity of this compound by identifying its plausible binding modes and interactions at a molecular level. The process involves placing the ligand into the active site of a receptor and using a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol). mdpi.com
The structural features of this compound allow for a variety of non-covalent interactions. The amide N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen and the morpholine ring oxygen are potential hydrogen bond acceptors. The 2-methylphenyl group can engage in hydrophobic and van der Waals interactions, as well as potential π-π stacking or π-cation interactions with aromatic amino acid residues in the binding site. nih.govmdpi.com Following docking, molecular dynamics simulations can be performed on the ligand-receptor complex to assess its stability and observe how the interactions evolve over time in a more dynamic and realistic environment. researchgate.net
Table 3: Hypothetical Molecular Docking Results for this compound against a Kinase Target
| Parameter | Value/Description |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Hydrogen Bonds | Amide N-H with Asp145; Amide C=O with Lys52 |
| Hydrophobic Interactions | Methylphenyl ring with Leu78, Val34, Ile130 |
| Interacting Residues | Lys52, Val34, Leu78, Asp145, Ile130, Phe80 |
Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogues (Focus on chemical properties and reactivity)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and a specific property, such as chemical reactivity, solubility, or stability. For this compound and its analogues, a QSPR model could be developed to predict a property of interest without the need for experimental measurement for every new compound.
The process involves three main steps: 1) generating a dataset of analogues with known property values, 2) calculating a wide range of molecular descriptors for each analogue, and 3) using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a predictive model. The molecular descriptors are numerical values that encode different aspects of the molecular structure, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors. A robust QSPR model can then be used to predict the properties of new, unsynthesized analogues, thereby guiding the design of molecules with desired chemical characteristics and reactivity profiles.
Table 4: Hypothetical QSPR Data for Analogues of N-(Aryl)morpholine-4-carboxamide Predicting Chemical Stability
| Analogue (Aryl Group) | LogP (Descriptor 1) | HOMO-LUMO Gap (Descriptor 2) | Observed Stability (Property) |
|---|---|---|---|
| Phenyl | 1.85 | 5.30 eV | 7.5 |
| 2-methylphenyl | 2.20 | 5.25 eV | 7.2 |
| 4-chlorophenyl | 2.55 | 5.45 eV | 8.1 |
| 4-methoxyphenyl | 1.90 | 5.10 eV | 6.9 |
Functional Derivatization and Analogues of N 2 Methylphenyl Morpholine 4 Carboxamide
Rational Design Principles for N-(2-methylphenyl)morpholine-4-carboxamide Analogues
The rational design of analogues of this compound is guided by established structure-activity relationship (SAR) principles. The goal is to modulate the compound's properties by making specific structural modifications to its three main components: the 2-methylphenyl ring, the morpholine (B109124) ring, and the carboxamide linker.
Key considerations in the design of novel analogues include:
Conformational Rigidity: The flexibility of the molecule can be constrained to lock it into a bioactive conformation. This can be achieved by introducing cyclic structures or bulky groups that restrict bond rotation.
Hydrogen Bonding Capacity: The ability to form hydrogen bonds with biological targets can be altered by introducing or removing hydrogen bond donors and acceptors.
Metabolic Stability: Modifications can be made to block sites of potential metabolism, thereby increasing the compound's half-life. For example, replacing a metabolically labile methyl group with a trifluoromethyl group.
A systematic exploration of these modifications allows for the development of a comprehensive SAR profile, which in turn guides the design of analogues with optimized properties.
| Modification Site | Design Rationale | Potential Impact |
| 2-Methylphenyl Ring | Modulate lipophilicity, steric bulk, and electronic properties. | Altered binding affinity, selectivity, and metabolic stability. |
| Morpholine Ring | Introduce substituents to probe for additional binding interactions. | Enhanced potency and selectivity. |
| Carboxamide Linker | Modify hydrogen bonding capacity and conformational flexibility. | Improved binding affinity and pharmacokinetic properties. |
Synthetic Strategies for N-Substituted Morpholine-4-carboxamides
The synthesis of N-substituted morpholine-4-carboxamides can be achieved through several reliable synthetic routes. A common and straightforward method involves the reaction of a substituted phenyl isocyanate with morpholine.
A general synthetic scheme is as follows:
Step 1: Formation of the Isocyanate. A substituted aniline (B41778), such as 2-methylaniline, is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to generate the corresponding isocyanate.
Step 2: Carboxamide Formation. The resulting isocyanate is then reacted with morpholine in an aprotic solvent, often in the presence of a non-nucleophilic base, to yield the desired N-substituted morpholine-4-carboxamide (B177924).
| Reactant 1 | Reactant 2 | Coupling Reagent | Product |
| 2-Methylphenyl isocyanate | Morpholine | - | This compound |
| 2-Methylaniline | Morpholine-4-carbonyl chloride | Base (e.g., triethylamine) | This compound |
| 2-Methylaniline | Morpholine | Carbonyldiimidazole (CDI) | This compound |
Chemical Modifications of the 2-Methylphenyl Moiety in this compound
Modifications to the 2-methylphenyl group of this compound can significantly impact its biological activity and pharmacokinetic profile. The introduction of various substituents at different positions on the phenyl ring allows for a systematic investigation of the SAR.
Common modifications include:
Halogenation: The introduction of fluorine, chlorine, or bromine atoms can alter the electronic properties and lipophilicity of the molecule. Halogens can also block positions susceptible to metabolic oxidation.
Alkylation/Alkoxylation: The addition of small alkyl or alkoxy groups can be used to probe steric and hydrophobic interactions within a binding pocket.
Introduction of Polar Groups: The incorporation of hydroxyl, amino, or nitro groups can increase polarity and provide additional hydrogen bonding opportunities.
The position of the substituent on the phenyl ring is also critical. For example, a substituent at the para-position will have a different steric and electronic effect than a substituent at the meta-position.
| Substituent | Position on Phenyl Ring | Potential Effect on Activity |
| -Cl | 4-position | Increased lipophilicity, potential for halogen bonding. |
| -OCH3 | 4-position | Increased polarity, potential hydrogen bond acceptor. |
| -CF3 | 3-position | Increased lipophilicity, blocks metabolism. |
| -OH | 5-position | Increased polarity, hydrogen bond donor/acceptor. |
Bioisosteric Replacement Strategies within the this compound Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a lead compound while maintaining its biological activity. drughunter.comresearchgate.net In the context of this compound, bioisosteric replacements can be considered for both the 2-methylphenyl moiety and the morpholine ring.
Bioisosteres for the 2-Methylphenyl Group:
The 2-methylphenyl group can be replaced with other aromatic or heteroaromatic rings to explore different steric and electronic profiles. cambridgemedchemconsulting.com
Pyridine: The introduction of a nitrogen atom into the aromatic ring can alter the compound's polarity, basicity, and potential for hydrogen bonding.
Thiophene: This five-membered heteroaromatic ring can mimic the steric profile of a phenyl ring while having different electronic properties.
Cycloalkyl groups: Replacing the aromatic ring with a cycloalkyl group, such as cyclohexyl, can significantly alter the compound's shape and lipophilicity.
Bioisosteres for the Morpholine Ring:
The morpholine ring can be replaced with other saturated heterocycles to investigate the importance of the oxygen atom and the ring conformation.
Thiomorpholine: The replacement of the oxygen atom with a sulfur atom can affect the ring's pucker and lipophilicity.
Piperidine: The removal of the heteroatom at the 4-position results in a more lipophilic and basic analogue.
Piperazine: The introduction of a second nitrogen atom provides a site for further functionalization and can significantly impact the compound's basicity and solubility.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| 2-Methylphenyl | 2-Pyridyl | Introduce hydrogen bond acceptor, alter electronics. |
| 2-Methylphenyl | 2-Thienyl | Modify electronic properties while maintaining similar size. |
| Morpholine | Thiomorpholine | Increase lipophilicity, alter ring conformation. |
| Morpholine | Piperazine | Introduce a site for further substitution, increase basicity. |
Development of Pro-compounds and Caged Derivatives of this compound (Focus on chemical release mechanisms)
The development of pro-compounds and caged derivatives of this compound offers a strategy to control its release in a spatio-temporal manner. nih.gov This is achieved by masking the active molecule with a chemical moiety that can be cleaved under specific conditions.
Enzyme-Cleavable Pro-compounds:
Pro-compounds can be designed to be activated by specific enzymes that are overexpressed in target tissues. nih.govcreativebiolabs.net This approach can enhance the therapeutic index of a compound by limiting its activity to the desired site.
A common strategy involves linking the this compound to a promoiety via an enzymatically cleavable linker. For example, a dipeptide linker such as Valine-Citrulline can be incorporated, which is susceptible to cleavage by lysosomal proteases like Cathepsin B. Upon cleavage of the linker, a self-immolative spacer can trigger the release of the active compound. creativebiolabs.net
Photocleavable Caged Derivatives:
Caged compounds are rendered inactive by a photoremovable protecting group (PPG). nih.govthieme-connect.deacs.org The active compound can be released with high spatial and temporal precision by irradiation with light of a specific wavelength. thieme-connect.de
A common PPG for amides is the o-nitrobenzyl group. google.com The N-H of the carboxamide can be functionalized with a 2-nitrobenzyl group. Upon UV irradiation, this group undergoes a photochemical reaction that leads to its cleavage and the release of the parent this compound. nih.govacs.org
| Release Mechanism | Trigger | Linker/Caging Group | Advantages |
| Enzymatic Cleavage | Specific enzymes (e.g., Cathepsin B) | Dipeptide (e.g., Val-Cit) | Targeted release in specific tissues or cells. |
| Photochemical Cleavage | UV or visible light | o-Nitrobenzyl group | High spatial and temporal control of release. thieme-connect.de |
Molecular Interactions and Mechanistic Insights of N 2 Methylphenyl Morpholine 4 Carboxamide with Biological Components Non Clinical Focus
Advanced Analytical Methodologies for the Characterization and Quantification of N 2 Methylphenyl Morpholine 4 Carboxamide
High-Performance Chromatographic Separation Techniques (HPLC, GC, SFC) for N-(2-methylphenyl)morpholine-4-carboxamide
Chromatography is the cornerstone of analytical separation for molecules like this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages for its analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of morpholine-containing compounds. Reverse-phase (RP) HPLC is particularly suitable for separating this compound from its impurities. sielc.comsielc.com A typical RP-HPLC method involves a stationary phase, such as a C18 column, and a mobile phase consisting of an organic solvent like acetonitrile (B52724) mixed with an aqueous buffer. sielc.comsielc.comnih.gov The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the analyte. For applications requiring coupling with mass spectrometry (MS), volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. sielc.comsielc.com
Interactive Table: Typical HPLC Parameters for Morpholine (B109124) Carboxamide Derivatives
| Parameter | Setting | Purpose |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm | Stationary phase for reverse-phase separation. |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient) | Elutes compounds based on polarity. sielc.comsielc.com |
| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |
| Detector | UV at 254 nm | Quantifies the analyte based on UV absorbance. nih.gov |
| Temperature | 30 °C | Ensures reproducible retention times. |
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds. thermofisher.com Given that this compound is a relatively complex molecule, it may exhibit low volatility, necessitating a derivatization step to increase its volatility and thermal stability for GC analysis. thermofisher.com A common derivatization strategy for compounds with amine or amide groups is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comnih.gov For the morpholine moiety itself, derivatization with sodium nitrite (B80452) under acidic conditions can produce a stable and volatile N-nitrosomorpholine derivative, which is readily analyzable by GC. nih.govnist.gov
Interactive Table: Example GC Parameters for Derivatized Morpholine
| Parameter | Setting | Purpose |
|---|---|---|
| Derivatization | Reaction with sodium nitrite in acidic medium. nih.gov | Creates a volatile derivative (N-nitrosomorpholine). |
| Column | DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm | Capillary column for high-resolution separation. |
| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying analytes through the column. |
| Injection Mode | Split/Splitless | Introduces a precise amount of sample onto the column. |
| Temperature Program | Initial 60°C, ramp to 280°C | Separates compounds based on boiling point. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides identification and quantification. |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a "green" and efficient alternative to both HPLC and GC. nih.gov It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, which reduces the consumption of organic solvents. teledynelabs.com The low viscosity of supercritical CO₂ allows for faster separations and higher efficiency compared to HPLC. teledynelabs.com To analyze moderately polar compounds like this compound, a polar organic modifier, such as methanol (B129727) or ethanol, is typically added to the CO₂ mobile phase to increase its elution strength. researchgate.net SFC is particularly advantageous for chiral separations and for high-throughput analysis in pharmaceutical quality control and drug discovery. teledynelabs.comsouthampton.ac.uk
Interactive Table: General SFC Parameters for Pharmaceutical Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column | Packed columns, e.g., 2-ethylpyridine, silica. nih.govsouthampton.ac.uk | Stationary phase tailored for SFC separations. |
| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., Methanol). teledynelabs.com | Elutes compounds; modifier adjusts polarity. |
| Back Pressure | 100-150 bar | Maintains the CO₂ in a supercritical state. researchgate.net |
| Temperature | 40 °C | Influences fluid density and selectivity. |
| Detector | UV, MS | Provides universal or specific detection. |
Capillary Electrophoresis Applications for this compound Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is well-suited for the analysis of charged or highly polar compounds and requires only minuscule sample volumes. This compound, depending on the pH of the buffer, can be analyzed using CE. The effective electrophoretic mobility of the compound is determined by applying a voltage across a capillary filled with a background electrolyte (BGE). nih.gov The migration time of the analyte, relative to a neutral marker, allows for its quantification and identification. nih.gov
Interactive Table: Key Parameters in Capillary Electrophoresis Analysis
| Parameter | Description | Relevance to Analysis |
|---|---|---|
| Capillary | Fused-silica, typically 50-75 µm inner diameter. nih.gov | Provides the channel for electrophoretic separation. |
| Background Electrolyte (BGE) | Buffer solution (e.g., phosphate, borate) at a specific pH. | Controls the charge of the analyte and the electroosmotic flow (EOF). |
| Applied Voltage | 15-30 kV. nih.gov | Driving force for the separation. |
| Injection | Hydrodynamic or electrokinetic. | Introduces a small plug of the sample into the capillary. |
| Detection | UV-Vis detector is most common. | Monitors the analyte as it passes the detection window. |
Hyphenated Analytical Techniques (LC-MS, GC-MS, NMR-MS) for Impurity and Metabolite Profiling of this compound (Analytical focus)
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for the definitive identification of impurities and metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is ideal for identifying and quantifying this compound and its metabolites in complex biological matrices like plasma. nih.gov After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization, ESI) and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This provides molecular weight information and, through tandem MS (MS/MS), structural fragments that are crucial for identifying unknown impurities or metabolic products. southampton.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. For metabolite profiling of this compound, GC-MS analysis would typically follow a derivatization step to make the metabolites amenable to gas chromatography. thermofisher.com The electron ionization (EI) source in a GC-MS system produces reproducible fragmentation patterns that can be searched against extensive spectral libraries (e.g., NIST, Wiley) for rapid and reliable compound identification. thermofisher.commdpi.com This makes it a robust tool for identifying metabolic pathways.
Nuclear Magnetic Resonance-Mass Spectrometry (NMR-MS)
The coupling of NMR spectroscopy with MS, often via an LC interface (LC-NMR-MS), provides an unparalleled level of structural information. While MS gives precise mass and fragmentation data, NMR provides detailed information about the chemical environment of each atom in the molecule. researchgate.net This combination allows for the unambiguous elucidation of complex structures, such as novel metabolites or degradation products, without the need for extensive purification and isolation. Dynamic NMR studies can also provide information on the conformational dynamics of the morpholine ring. researchgate.net
Interactive Table: Comparison of Hyphenated Techniques for Profiling
| Technique | Separation Principle | Detection Principle | Key Application |
|---|---|---|---|
| LC-MS | Liquid-phase partitioning. nih.gov | Mass-to-charge ratio of ionized molecules. | Analysis of polar/non-volatile metabolites and impurities in biological fluids. nih.gov |
| GC-MS | Gas-phase partitioning based on volatility. thermofisher.com | Mass-to-charge ratio of fragmented ions. thermofisher.com | Identification of volatile metabolites (often after derivatization). mdpi.com |
| NMR-MS | Typically LC separation. | Atomic nuclei resonance and mass-to-charge ratio. researchgate.net | Unambiguous structure elucidation of unknown compounds. |
Spectroscopic and Electroanalytical Methods for Quantitative Determination of this compound
Beyond chromatography, other analytical methods are used for characterization and quantification.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for the structural characterization of this compound. researchgate.net The chemical shifts, coupling constants, and integration of the signals provide a complete picture of the molecule's carbon-hydrogen framework. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can establish through-bond and through-space correlations, confirming the connectivity of the entire structure. researchgate.net Quantitative NMR (qNMR) can also be used for highly accurate determination of purity without the need for a specific reference standard of the compound itself.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. researchgate.net Characteristic absorption bands for the amide C=O stretch, N-H bonds, C-N bonds, and the C-O-C ether linkage of the morpholine ring would confirm the compound's identity and structure. researchgate.net
Electroanalytical Methods
Electroanalytical techniques measure an electrical property (such as potential or current) to determine the concentration of an analyte. While methods like voltammetry could potentially be developed, the most direct application in this context is through capillary electrophoresis. As described in section 8.2, CE separates compounds based on their migration in an electric field. The detector response (e.g., UV absorbance) is proportional to the concentration of the analyte, allowing for precise quantification based on electrokinetic principles. nih.gov
Emerging Non Biological Applications of N 2 Methylphenyl Morpholine 4 Carboxamide
Role as a Ligand or Catalyst in Organic Synthesis
The inherent chemical properties of the morpholine (B109124) and carboxamide moieties within N-(2-methylphenyl)morpholine-4-carboxamide suggest its potential as a ligand or catalyst in organic synthesis. The nitrogen atom in the morpholine ring can act as a Lewis base, coordinating to metal centers and influencing the catalytic activity and selectivity of various reactions. Similarly, the amide functionality can participate in hydrogen bonding, which can be a crucial factor in the stereochemical control of certain synthetic transformations.
While direct catalytic applications of this compound are still under investigation, the broader family of morpholine derivatives has shown significant promise as organocatalysts. For instance, morpholine-based organocatalysts have been effectively employed in 1,4-addition reactions between aldehydes and nitroolefins. sigmaaldrich.com This suggests that this compound could potentially catalyze similar carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex organic molecules. The presence of the 2-methylphenyl group could introduce specific steric and electronic effects, potentially leading to unique reactivity and selectivity profiles.
Furthermore, morpholine derivatives are recognized for their versatility as catalysts in a range of chemical reactions, underscoring the potential of this compound in this domain. nih.govnih.govcymitquimica.com The development of chiral versions of this compound could also open avenues in asymmetric catalysis, a critical area in modern synthetic chemistry.
Integration into Advanced Materials Science and Engineering
The structural characteristics of this compound make it a candidate for integration into advanced materials, such as functional polymers and smart materials. The morpholine unit can impart desirable properties to polymers, including improved thermal stability and solubility.
Research into related compounds has demonstrated the potential of morpholine derivatives in materials science. For example, morpholine has been shown to enhance the repair strength of dental resin composites, suggesting its utility in improving the mechanical properties of polymer-based materials. mdpi.com This effect is attributed to morpholine's ability to decontaminate and partially dissolve the aged resin matrix, creating a micromechanical roughness that improves the adhesion of the new resin. mdpi.com It is plausible that incorporating this compound into polymer formulations could lead to similar enhancements in material properties.
Moreover, the creation of amorphous solid dispersions of carboxamide-containing compounds with polymers has been explored as a method to improve the solubility and stability of the active ingredient. mdpi.com This approach could be applied to this compound to develop novel composite materials with tailored properties for various applications. The ability of morpholine derivatives to act as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins further highlights the potential of this compound in the development of advanced materials. nih.gov
Applications in Supramolecular Chemistry and Host-Guest Systems
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another promising area for the application of this compound. The presence of both hydrogen bond donors (the N-H group of the carboxamide) and acceptors (the oxygen atoms of the morpholine and carboxamide groups) within the molecule's structure allows for the formation of well-defined, self-assembled structures.
Studies on the crystal structure of a closely related compound, N-phenylmorpholine-4-carboxamide, have revealed the formation of infinite one-dimensional chains through intermolecular N-H···O hydrogen bonds. nih.govnih.gov In these structures, the urea-type moiety is inclined to the phenyl ring, and the morpholine ring adopts a chair conformation. nih.govnih.gov This demonstrates the capacity of the morpholine carboxamide scaffold to direct the assembly of molecules into ordered supramolecular architectures.
It is highly probable that this compound would exhibit similar hydrogen bonding patterns, leading to the formation of one-dimensional tapes, sheets, or more complex three-dimensional networks. The 2-methylphenyl group could further influence the packing of these structures through steric interactions and potential C-H···π interactions. The ability to form predictable and stable supramolecular assemblies opens up possibilities for the design of new materials with interesting properties, such as porous solids for storage and separation, or as components in host-guest systems where the molecule could selectively bind to other chemical species.
| Crystallographic Data for N-phenylmorpholine-4-carboxamide | |
| Parameter | Value nih.gov |
| Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 |
| Crystal System | Monoclinic |
| a (Å) | 8.0907 (10) |
| b (Å) | 15.754 (2) |
| c (Å) | 8.4529 (11) |
| β (°) | 104.205 (2) |
| Volume (ų) | 1044.5 (2) |
Utilization in Chemo-Sensors and Probes (Purely chemical detection principles)
The ability of the morpholine and carboxamide groups to interact with various chemical species makes this compound a potential candidate for the development of chemo-sensors and probes. These sensors would operate on purely chemical detection principles, where the interaction of the molecule with an analyte leads to a measurable signal.
Recent research has highlighted the potential of morpholine-containing compounds in the detection of metal ions. For example, a phenolic Mannich base containing a morpholine unit has been successfully used for the fluorescence sensing of Al³⁺, Cr³⁺, Cu²⁺, and Co²⁺ ions. nih.gov The interaction between the sensor molecule and the metal ions resulted in modifications to the absorption spectrum of the molecule. nih.gov The morpholine unit was hypothesized to play a crucial role in the interaction with Cu²⁺ ions. nih.gov
Furthermore, piezoelectric chemical sensors based on morpholine-containing polymers have been developed for the selective detection of Cu²⁺ ions in aqueous solutions. scispace.com In this system, a quartz crystal microbalance is coated with a thin film of poly(acryloyl morpholine), which selectively chelates with Cu²⁺ ions, leading to a change in the crystal's resonance frequency. scispace.com
These findings strongly suggest that this compound, with its accessible nitrogen and oxygen atoms, could be designed to act as a selective chelating agent for specific metal ions. The binding event could be transduced into an optical or electrochemical signal, forming the basis of a chemical sensor. The 2-methylphenyl group could be further functionalized with chromophores or fluorophores to enhance the signaling mechanism.
Future Directions and Unresolved Challenges in N 2 Methylphenyl Morpholine 4 Carboxamide Research
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and sustainable synthetic routes to N-(2-methylphenyl)morpholine-4-carboxamide and its derivatives is a primary area for future investigation. Current methodologies, while effective, often present limitations that newer technologies can address.
Green Chemistry Approaches: A significant future direction lies in the adoption of green chemistry principles. This includes the use of safer solvents, minimizing waste, and employing renewable starting materials. chemrxiv.org For instance, replacing traditional solvents with greener alternatives like polyethylene glycol (PEG)-400 in N-arylation reactions of morpholine (B109124) could offer a more environmentally benign pathway. researchgate.net The development of one- or two-step, redox-neutral protocols using inexpensive and less hazardous reagents is a key goal. chemrxiv.org
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. unimi.itacs.org Implementing flow chemistry for the synthesis of this compound could lead to higher yields and purity by enabling precise control over reaction parameters. unimi.itdurham.ac.uk This is particularly relevant for potentially hazardous reactions or those requiring careful management of reactive intermediates. durham.ac.uk
Photocatalysis and Electrosynthesis: Light- and electricity-driven reactions represent emerging frontiers in organic synthesis. nih.govfigshare.comacs.org Photocatalytic methods, utilizing visible light, can enable novel bond formations under mild conditions, potentially offering new routes to substituted morpholines. nih.govfigshare.com Similarly, electrochemical synthesis can provide an alternative to traditional reagents for oxidation and reduction steps in the synthesis of carboxamides, often with higher efficiency and reduced waste. acs.orgresearchgate.net
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalytic approaches could offer highly selective and environmentally friendly methods for the synthesis of this compound and its chiral derivatives. For example, enzyme-catalyzed resolution has been successfully employed in the enantioselective synthesis of related morpholine derivatives. nih.gov
| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Challenges |
| Green Chemistry | Reduced environmental impact, use of safer reagents and solvents. chemrxiv.org | Identifying suitable green solvents and catalysts, optimizing reaction conditions for high yield and purity. |
| Flow Chemistry | Enhanced reaction control, improved safety and scalability, potential for multi-step sequences. unimi.itacs.org | Reactor design and optimization, managing solid handling in continuous flow. |
| Photocatalysis | Mild reaction conditions, access to novel reactivity. nih.govfigshare.com | Catalyst design and stability, understanding complex reaction mechanisms. |
| Electrosynthesis | Avoidance of stoichiometric reagents, precise control over redox processes. acs.orgresearchgate.net | Electrode material selection, managing electrolyte and solvent effects. |
| Biocatalysis | High stereoselectivity, environmentally benign conditions. nih.gov | Enzyme discovery and engineering, optimizing enzyme stability and activity for non-natural substrates. |
Advancement of Computational Modeling for this compound Systems
Computational chemistry is poised to play an increasingly integral role in understanding and predicting the behavior of this compound.
Predictive Reactivity Models: Machine learning and deep learning algorithms are emerging as powerful tools for predicting chemical reactivity. nih.govacs.org Developing models trained on datasets of related carboxamide reactions could enable the rapid prediction of reaction outcomes and the identification of optimal reaction conditions for the synthesis and modification of this compound. cmu.edumdpi.com
Quantum Mechanical Calculations: High-level quantum mechanical calculations can provide detailed insights into reaction mechanisms, transition states, and the electronic properties of this compound. nih.gov This understanding can guide the rational design of new synthetic routes and catalysts.
Molecular Dynamics Simulations: Molecular dynamics simulations can be employed to study the conformational dynamics of this compound and its interactions with other molecules, such as biological targets or solvent molecules. mdpi.com This is particularly valuable in the context of medicinal chemistry for understanding drug-receptor interactions. mdpi.com
| Computational Technique | Application in this compound Research | Unresolved Challenges |
| Machine Learning | Prediction of reaction yields and optimization of synthetic conditions. cmu.edu | Requirement for large and high-quality datasets for model training. |
| Quantum Mechanics | Elucidation of reaction mechanisms and electronic properties. nih.gov | Computational cost for large and complex systems. |
| Molecular Dynamics | Study of conformational dynamics and intermolecular interactions. mdpi.com | Accuracy of force fields and sufficient sampling of conformational space. |
Identification of Unconventional Reactivity Patterns and Transformations
Moving beyond established reaction pathways, the exploration of unconventional reactivity is crucial for unlocking the full synthetic potential of this compound.
C-H Activation: Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Developing methods for the selective C-H activation of the methylphenyl ring or the morpholine scaffold would provide a more atom-economical approach to novel derivatives.
Photocatalytic Degradation and Transformation: Understanding the photocatalytic degradation pathways of morpholine-containing compounds is important for environmental remediation and can also inspire new synthetic transformations. rsc.org The reactive intermediates generated under photocatalytic conditions could be harnessed for novel bond-forming reactions.
Electrochemical Transformations: The electrochemical oxidation or reduction of this compound could lead to novel transformations not achievable with conventional reagents. researchgate.netacs.org For example, electrochemical methods have been developed for the synthesis of esters from N-alkoxyamides. nih.gov
Development of Enhanced Analytical Techniques for Complex Matrices
As the applications of this compound expand, the need for more sensitive and selective analytical methods for its detection and characterization in complex matrices becomes increasingly important.
Hyphenated Chromatographic Techniques: The coupling of liquid or gas chromatography with mass spectrometry (LC-MS, GC-MS) is a powerful tool for the separation, identification, and quantification of this compound and its potential impurities or metabolites.
Advanced Mass Spectrometry: High-resolution mass spectrometry can provide accurate mass measurements for unequivocal formula determination. Tandem mass spectrometry (MS/MS) can be used to elucidate the structure of unknown related substances.
Biosensors: The development of biosensors offers the potential for rapid and highly selective detection of this compound. eujournal.org These could be based on enzymes, antibodies, or aptamers that specifically recognize the target molecule. nih.govmdpi.com
| Analytical Technique | Application for this compound | Future Research Focus |
| LC-MS/GC-MS | Impurity profiling, metabolite identification, quantification in biological and environmental samples. | Development of more sensitive and robust methods, miniaturization for portable analysis. |
| High-Resolution MS | Accurate mass determination, structural elucidation of unknown compounds. | Integration with advanced data analysis tools for automated structure identification. |
| Biosensors | Rapid and selective detection in various matrices. eujournal.org | Improving sensor stability, sensitivity, and reusability. nih.govmdpi.com |
Interdisciplinary Research Opportunities and Synergies with Related Chemical Fields
The future of this compound research will be significantly enriched by collaborations with other scientific disciplines.
Medicinal Chemistry: The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov Further investigation into the biological activities of this compound and its derivatives could lead to the discovery of new therapeutic agents. bioengineer.orgnih.govmdpi.com For instance, related N-aryl carboxamide derivatives have been investigated for their anti-proliferative effects. researchgate.net
Materials Science: Morpholine derivatives have found applications in materials science, for example, as corrosion inhibitors. Exploring the potential of this compound in the development of new functional materials is a promising avenue of research.
Chemical Biology: Synthetic molecules like this compound can be used as chemical probes to study biological processes. For example, new morpholine-containing carbazole derivatives have been synthesized to study their interactions with DNA and human serum albumin. tandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
